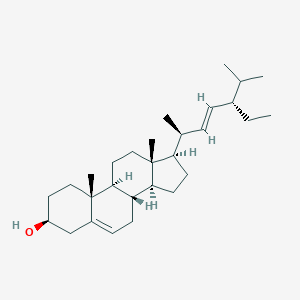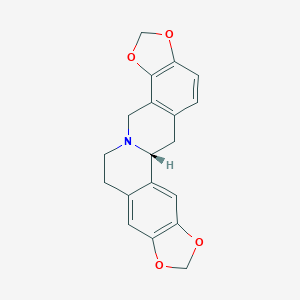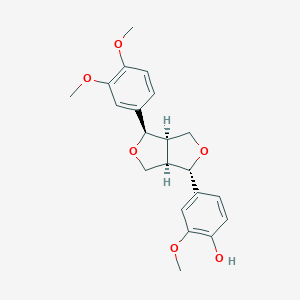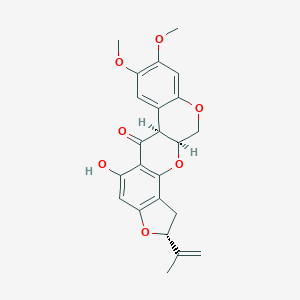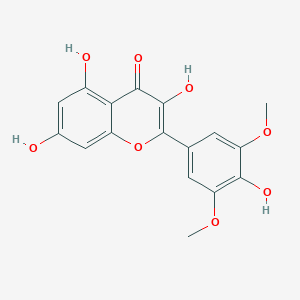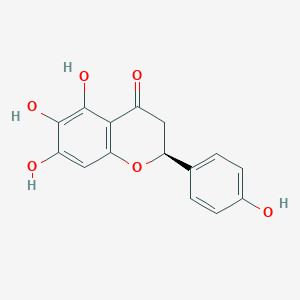
Carthamidin
Übersicht
Beschreibung
Carthamidin is a natural compound found in the safflower plant (Carthamus tinctorius). It is a tetrahydroxyflavanone and is one of the main constituents of the plant . It is known for its yellow color and is soluble in water .
Synthesis Analysis
The biosynthesis of Carthamidin in safflower has been studied. Researchers have identified the genes required for the biosynthesis of Carthamidin . The final enzymatic step of Carthamidin biosynthesis is catalyzed by an enzyme called “carthamin synthase” which transforms its precursor precarthamin into Carthamidin .
Molecular Structure Analysis
Carthamidin has a molecular formula of C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .
Chemical Reactions Analysis
Carthamidin interacts closely with gut microbiota . After 48 hours, the primary flavonoid glycosides transform into corresponding aglycones with varying degrees of deglycosylation .
Wissenschaftliche Forschungsanwendungen
Inhibition of Lens Aldose Reductase : Carthamidin has been found to exhibit a significant inhibitory effect on lens aldose reductase, an enzyme involved in diabetic complications. This suggests potential therapeutic applications for managing diabetes-related eye conditions (Zhao Hui, H. Shu, & Ren Xiao, 1993).
Genetic Studies in Safflower : Research on the inheritance of carthamin and carthamidin in safflower revealed significant gene effects on the pigmentation of safflower flowers, highlighting the potential for breeding strategies to enhance these pigments in safflower (P. Golkar, 2018).
Pharmacological and Medicinal Properties : Carthamus tinctorius extracts, containing carthamidin, show various pharmacological activities, including antioxidant, analgesic, anti-inflammatory, and antidiabetic properties. These findings support the traditional use of this plant in medicine (J. Asgarpanah & N. Kazemivash, 2013).
Use in Food Industry : Carthamidin has been studied for its potential use as a natural colorant in food products like ice cream. It was found to enhance the sensory properties of ice cream when used as a coloring agent (M. Gm et al., 2012).
Chemical Synthesis and Isomerization Studies : Research has been conducted on the synthesis of carthamidin and its isomerization, contributing to a better understanding of its chemical properties and potential industrial applications (H. Obara et al., 1978).
Anticancer Potential : Studies have shown that carthamidin can inhibit the proliferation of leukemic cells and induce their differentiation, suggesting a potential role in cancer treatment (Wu Zhi-yan et al., 2012).
Agricultural Studies : Research on the optimal harvest time of safflower florets for maximum pigment yield, including carthamidin, provides valuable insights for agricultural practices and industrial pigment extraction (Mahsa Mohammadi & A. Tavakoli, 2015).
Biotechnological Production : Studies on the microbial transformation of naringenin to carthamidin using yeast offer insights into efficient biotechnological methods for producing carthamidin (A. Madej et al., 2014).
Cardiovascular Disease Treatment : A systems pharmacology study indicated that Carthamus tinctorius L., containing carthamidin, could be effective in treating cardiovascular disease, highlighting its potential therapeutic mechanism (Guohua Yu et al., 2019).
Wirkmechanismus
While the exact mechanism of action of Carthamidin is not fully understood, it is known to have antioxidant, anti-inflammatory, and antidiabetic activities . It is believed to interact with various pathways, including purine metabolism and aminoacyl-tRNA biosynthesis, among others, to play a role in the intervention of inflammation and tumor-related diseases .
Zukünftige Richtungen
Research on Carthamidin is ongoing, with studies exploring its potential uses in medicine and health-promoting foods . There is also interest in improving the frequency of plant regeneration and genetic transformation for better Carthamidin yield . The discovery of the genes involved in Carthamidin biosynthesis opens up possibilities for metabolic engineering to produce this compound in large amounts .
Eigenschaften
IUPAC Name |
(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLTVGMLNDMOQE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963963 | |
| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479-54-9 | |
| Record name | Carthamidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carthamidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



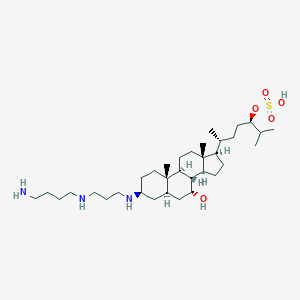

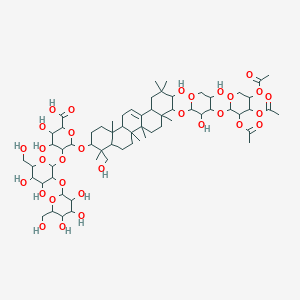
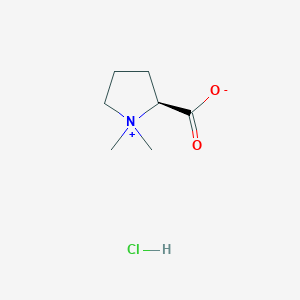
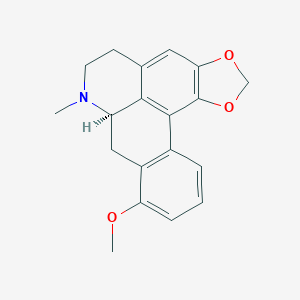
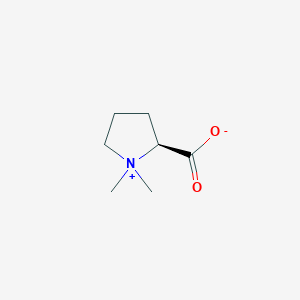
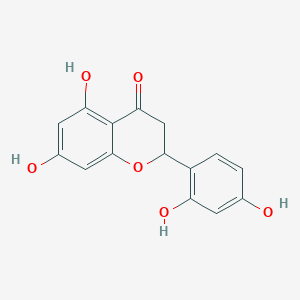
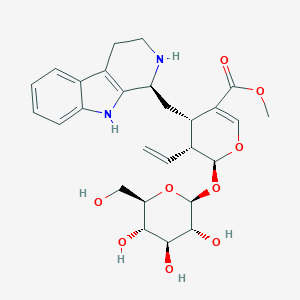
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-](/img/structure/B192454.png)
